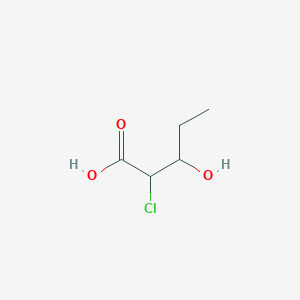
2-Chloro-3-hydroxypentanoic acid
Vue d'ensemble
Description
2-Chloro-3-hydroxypentanoic acid is a chemical compound with the molecular formula C5H9ClO3 . It has an average mass of 152.576 Da and a monoisotopic mass of 152.024017 Da . It is also known by other names such as 2-Chlor-3-hydroxypentansäure in German, Acide 2-chloro-3-hydroxypentanoïque in French, and Pentanoic acid, 2-chloro-3-hydroxy- in English .
Molecular Structure Analysis
This compound contains a total of 17 bonds; 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .Applications De Recherche Scientifique
Alkylation in Protein Studies
Chalkley and Bloxham (1976) studied the reactivity of pyruvate kinase with 5-chloro-4-oxopentanoic acid, a derivative of 2-chloro-3-hydroxypentanoic acid. They identified cysteine as the reactive group in this interaction, providing insights into protein alkylation mechanisms (Chalkley & Bloxham, 1976).
Ion Transport and Membrane Studies
Bürger and Seebach (1993) utilized oligomers of (R)-3-hydroxybutanoic acid and a cyclic trimer of (R)-3-hydroxypentanoic acid for ion transport across organic membranes. This application is significant in understanding ionophore properties and their role in cell membrane channels (Bürger & Seebach, 1993).
Aroma Compound Analysis in Beverages
Gracia-Moreno, Lopez, and Ferreira (2015) developed a method for determining hydroxy acids, including derivatives of this compound, in wines and other alcoholic beverages. This research is crucial for understanding the sensory effects of these compounds in beverages (Gracia-Moreno et al., 2015).
Clinical Applications in Metabolic Disorders
Kallem et al. (2021) explored the use of 3-hydroxypentanoic acid in the context of glucose transporter type I deficiency syndrome. Their research focuses on the metabolic pathways involving substrates with an odd number of carbons (Kallem et al., 2021).
Liquid Crystal Research
Shivkumar et al. (1991) examined compounds derived from this compound for their liquid crystalline properties. This research is vital for developing new materials with specific optical characteristics (Shivkumar et al., 1991).
Polymer Studies and Biodegradability
Abe et al. (1998) and (2002) investigated the properties of polymers derived from hydroxyalkanoic acids, including 3-hydroxypentanoic acid. Their work contributes to the understanding of the crystalline morphology and enzymatic degradability of these polymers (Abe et al., 1998), (Abe & Doi, 2002).
Surface Science and Adsorption Studies
Martinotto, Zorzi, and Perottoni (2017) explored the adsorption of pentanoic acid on α-Al2O3 surfaces. This research aids in understanding surface interactions at the molecular level, crucial for various industrial applications (Martinotto et al., 2017).
Propriétés
IUPAC Name |
2-chloro-3-hydroxypentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCTZVNOLZUALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N1-{6-[3-(trifluoromethyl)phenoxy]-3-pyridyl}-2,3,3-trichloroacrylamide](/img/structure/B3040824.png)
![N1-{6-[3-(trifluoromethyl)phenoxy]-3-pyridyl}-2-bromopropanamide](/img/structure/B3040825.png)
![2-bromo-N-[6-(4-fluorophenoxy)pyridin-3-yl]propanamide](/img/structure/B3040826.png)
![N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide](/img/structure/B3040827.png)

![N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040834.png)
![N1-[6-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide](/img/structure/B3040835.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2,3,3-trichloroacrylamide](/img/structure/B3040836.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide](/img/structure/B3040837.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-3-chloro-2,2-dimethylpropanamide](/img/structure/B3040839.png)
![N1-[3,5-di(trifluoromethyl)benzyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B3040840.png)
